4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

Catalog No.
S733998
CAS No.
379-54-4
M.F
C19H13ClF2
M. Wt
314.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

CAS Number

379-54-4

Product Name

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

IUPAC Name

1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene

Molecular Formula

C19H13ClF2

Molecular Weight

314.8 g/mol

InChI

InChI=1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H

InChI Key

FYPNFOAHWMDUQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), with the Chemical Abstracts Service (CAS) number 379-54-4, is an organic compound characterized by its unique molecular structure. The compound has a molecular formula of C19H13ClF2C_{19}H_{13}ClF_2 and a molecular weight of 314.76 g/mol. It features a central methylene bridge connecting two fluorobenzene rings, with a chlorine substituent on one of the phenyl groups. This structure contributes to its chemical properties and potential applications in various fields, particularly in organic synthesis and materials science .

There is no current information available regarding a specific mechanism of action for DCDFB.

  • No data on the specific hazards or toxicity of DCDFB is available. However, fluorinated aromatic compounds can sometimes exhibit endocrine disrupting properties []. As a general precaution, any unknown compound should be handled with care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Typical of aromatic compounds. Notable reactions include:

  • Suzuki Coupling: This reaction allows for the formation of biaryl compounds through the coupling of boronic acids with aryl halides.
  • Vilsmeier-Haack Reaction: This reaction is used for the formylation of aromatic compounds, potentially leading to aldehyde derivatives.
  • Nucleophilic Substitution Reactions: The presence of the chlorine atom makes it susceptible to nucleophilic attack, facilitating the introduction of various functional groups .

The synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) can be achieved through several methods:

  • Direct Halogenation: A method involving the reaction of fluorobenzene with chloromethyl phenyl ether under controlled conditions to introduce the chloromethyl group.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions can facilitate the formation of this compound from simpler aryl halides and boronic acids.
  • Multi-step Synthesis: Starting from simpler aromatic compounds, a series of reactions including Friedel-Crafts acylation and subsequent halogenation can yield the desired product .

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) finds potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its unique electronic properties, it may be utilized in developing advanced materials such as polymers or liquid crystals.
  • Pharmaceutical Chemistry: Its derivatives could be explored for bioactive compounds due to their structural similarities with known pharmaceuticals .

Similar Compounds

Several compounds exhibit structural similarities to 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). Here are some notable examples:

Compound NameCAS NumberSimilarity
1-(Chloro(phenyl)methyl)-4-fluorobenzene365-21-90.91
1-(1-Chloroethyl)-4-fluorobenzene456-16-60.88
4,4-Difluorodiphenylmethylchloride27064-94-40.91

These compounds share similar functional groups or structural motifs, which may confer comparable chemical reactivity and potential biological activities .

XLogP3

5.7

Wikipedia

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

Dates

Modify: 2023-08-15

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